molecular formula C12H19NO B8404411 3-[(3-Methylbutoxy)methyl]aniline

3-[(3-Methylbutoxy)methyl]aniline

Cat. No. B8404411
M. Wt: 193.28 g/mol
InChI Key: CLZTYUYKWKYDCB-UHFFFAOYSA-N
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Patent
US04919707

Procedure details

After condensing the filtrate together with the ethanol washings, the condensate was dissolved into 300 ml of dichloromethane and after washing the thus formed solution with an aqueous 10% sodium carbonate solution, then with an aqueous saturated sodium chloride solution, the thus washed solution was dried over anhydrous potassium carbonate. By distilling the solvent off from the thus dried solution and fractionally distilling the residue, 109.2 g of a fraction boiling at 105° to 106° C. (0.19 mmHg) were collected to obtain 3-[(3-methylbutoxy)methyl]aniline in a yield of 97.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1>ClCCl>[CH3:1][CH:2]([CH3:16])[CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[NH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCOCC1=CC(=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
after washing the thus formed solution with an aqueous 10% sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with an aqueous saturated sodium chloride solution, the thus washed solution was dried over anhydrous potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
By distilling the solvent off from the thus dried solution
DISTILLATION
Type
DISTILLATION
Details
fractionally distilling the residue, 109.2 g of a fraction boiling at 105° to 106° C. (0.19 mmHg)
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
product
Smiles
CC(CCOCC=1C=C(N)C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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